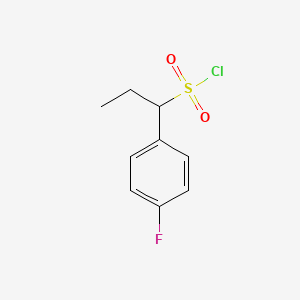

1-(4-Fluorophenyl)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H10ClFO2S |

|---|---|

Molecular Weight |

236.69 g/mol |

IUPAC Name |

1-(4-fluorophenyl)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H10ClFO2S/c1-2-9(14(10,12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |

InChI Key |

IJQOFFJYNNBQSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H10FO3S+SOCl2→C9H10ClFO2S+SO2+HCl

This method is efficient and yields the desired sulfonyl chloride product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed:

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonates: Formed through nucleophilic substitution with alcohols.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-(4-Fluorophenyl)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances the electrophilicity of the sulfonyl chloride compared to aliphatic analogs like 1-propanesulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines) .

- Steric Considerations : Biphenyl derivatives (e.g., 4'-fluoro-biphenyl-4-sulfonyl chloride) exhibit slower reaction kinetics in bulky environments due to steric hindrance, whereas the propane chain in the target compound offers greater flexibility .

- Ring Strain : The cyclopropyl group in 1-(2-Methylcyclopropyl)propane-1-sulfonyl chloride increases reactivity in ring-opening reactions but may reduce storage stability compared to the linear propane chain .

Physical Properties

- Boiling Points and Solubility : Aromatic sulfonyl chlorides generally have higher boiling points than aliphatic analogs. For example, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one (MW 414.90) has a boiling point of 621.5°C, reflecting the impact of aromaticity and molecular weight . The target compound’s propane chain likely reduces crystallinity, enhancing solubility in organic solvents compared to biphenyl systems.

Biological Activity

1-(4-Fluorophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H10ClFNO2S

- Molecular Weight : 239.7 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC(=O)S(=O)(=O)C(C)C1=CC=C(C=C1)F

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify proteins and other biomolecules, potentially leading to altered biological functions. The compound can interact with nucleophilic sites in proteins, which may inhibit enzymatic activity or alter receptor functions.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that sulfonyl chlorides can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial effects of various sulfonyl chlorides, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's efficacy was compared with standard antibiotics, showing comparable or superior activity in some cases.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher |

| Escherichia coli | 12 | Comparable |

| Bacillus subtilis | 18 | Higher |

Anticancer Activity

In vitro studies have shown that this compound can induce cell death in various cancer cell lines. A notable study reported an IC50 value of 5 µM against the MCF-7 breast cancer cell line. This suggests that the compound may have potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Induction of apoptosis |

| HCT116 | 10 | Cell cycle arrest |

| HeLa | 8 | Inhibition of proliferation |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)propane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer: The compound is typically synthesized via sulfonation of 1-(4-fluorophenyl)propane followed by chlorination. Sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Chlorination with reagents like PCl₅ or SOCl₂ ensures conversion to the sulfonyl chloride. Optimization involves maintaining anhydrous conditions, slow reagent addition to control exothermicity, and post-reaction purification via recrystallization (e.g., using dichloromethane/hexane). Reaction efficiency is monitored by TLC or in-situ FTIR to track sulfonyl chloride formation .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms the fluorine substituent’s position (δ ~ -110 ppm for para-substitution). ¹H/¹³C NMR identifies alkyl chain protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS verifies the molecular ion ([M]⁺ at m/z 236.0) and fragmentation patterns (e.g., loss of SO₂).

- Elemental Analysis: Matches calculated C, H, S, and Cl percentages to confirm purity.

- X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles) using SHELX programs for refinement .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer: Store under inert gas (Ar/N₂) in airtight, amber glassware at –20°C. Degradation (hydrolysis to sulfonic acid) is monitored via ¹H NMR (disappearance of SO₂Cl signals at δ 3.3–3.7 ppm). Use freshly distilled anhydrous solvents (e.g., THF, DCM) in reactions. For long-term stability, add molecular sieves (3Å) to storage containers .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenyl group influence the electrophilicity of the sulfonyl chloride moiety?

- Methodological Answer: The electron-withdrawing fluorine enhances the sulfonyl group’s electrophilicity, accelerating nucleophilic substitution (e.g., with amines). Comparative kinetic studies with non-fluorinated analogs (e.g., phenylpropane sulfonyl chloride) under identical conditions (solvent, temperature) quantify this effect. For example, second-order rate constants (k₂) for reactions with aniline can be measured via UV-Vis spectroscopy to demonstrate increased reactivity .

Q. What experimental strategies mitigate side reactions when synthesizing sulfonamides from sterically hindered amines?

- Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to enhance amine solubility and reduce aggregation.

- Temperature Control: Gradual warming (0°C → RT) minimizes undesired hydrolysis.

- Slow Reagent Addition: Syringe-pump-controlled addition of sulfonyl chloride prevents local excess.

- In-Situ Monitoring: LC-MS tracks intermediate formation; quenching aliquots at intervals identifies optimal reaction time .

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer: Discrepancies in bond lengths/angles (e.g., S–O vs. S–C) are addressed by:

Q. What role does this compound play in developing near-infrared (NIR) fluorescence probes?

- Methodological Answer: The sulfonyl chloride serves as a precursor for sulfonamide-functionalized probes. For example, coupling with naphthalene diamine derivatives forms sulfonamide linkages that enhance probe solubility and target affinity. Modifications (e.g., introducing electron-withdrawing groups on the aryl ring) redshift absorption/emission into the NIR range. Probe efficacy is validated via fluorescence quantum yield measurements and in vitro imaging assays .

Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?

- Methodological Answer:

- Factor Screening: Identify critical variables (e.g., temperature, molar ratio) via Plackett-Burman design.

- Response Surface Methodology (RSM): Central Composite Design models nonlinear relationships (e.g., yield vs. catalyst loading).

- Validation: Confirm predicted optimal conditions (e.g., 1.2 equiv sulfonyl chloride, 60°C, 6 hours) with triplicate runs. Statistical tools (e.g., ANOVA) assess significance .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer:

- Controlled Hydrolysis Studies: Prepare buffered solutions (pH 2–12) and monitor degradation via ¹⁹F NMR. Rate constants (k) are calculated to determine pH-dependent stability.

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-methylbenzenesulfonyl chloride) to identify trends in hydrolytic susceptibility.

- Moisture-Trapping Additives: Test stabilizers (e.g., MgSO₄) in wet solvents to assess efficacy in prolonging shelf life .

Q. Why do some studies report low yields in sulfonamide synthesis despite stoichiometric control?

- Methodological Answer:

- Side-Reaction Identification: Use LC-MS to detect by-products (e.g., disulfonamides from over-reaction).

- Competitive Quenching: Add scavengers (e.g., silica gel-bound amines) to sequester excess sulfonyl chloride.

- Solvent Polarity Effects: Lower-polarity solvents (toluene) may reduce amine aggregation, improving reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.